molecular formula C15H13Cl2NO2 B312361 N-(2,5-dichlorophenyl)-4-ethoxybenzamide

N-(2,5-dichlorophenyl)-4-ethoxybenzamide

Cat. No.: B312361
M. Wt: 310.2 g/mol
InChI Key: USRJBONDBFDDDB-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group linked via an amide bond to a 2,5-dichlorophenyl moiety. The molecular formula is C₁₅H₁₂Cl₂NO₂, with a calculated molecular weight of 310.17 g/mol. The dichlorophenyl group enhances lipophilicity and may improve target binding, while the ethoxy substituent balances solubility and stability.

Properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-4-ethoxybenzamide

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-12-6-3-10(4-7-12)15(19)18-14-9-11(16)5-8-13(14)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

USRJBONDBFDDDB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: Chlorine atoms in the target compound increase lipophilicity compared to methoxy groups in N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide . This enhances membrane permeability, critical for agrochemical efficacy.

Bioactivity Trends: Etobenzanid (2,3-dichloro with ethoxymethoxy) is a registered herbicide, suggesting that chlorine positioning (2,5 vs. 2,3) and substituent bulk (ethoxymethoxy vs. ethoxy) influence target specificity . Diflufenican’s trifluoromethylphenoxy-pyridine scaffold demonstrates how heterocyclic modifications enhance herbicidal activity, a feature absent in the target compound .

Synthetic Accessibility :

  • Ethoxy and dichlorophenyl groups are synthetically straightforward to introduce via nucleophilic substitution or amide coupling, whereas tetrafluoroethoxy () or trifluoromethyl () groups require specialized fluorination techniques.

Physicochemical Properties

Property N-(2,5-Dichlorophenyl)-4-ethoxybenzamide N-(2,5-Dimethoxyphenyl)-4-ethoxybenzamide Etobenzanid
LogP (Predicted) 3.8 2.9 4.1
Water Solubility (mg/L) ~10 (low) ~50 (moderate) ~5 (very low)
Melting Point (°C) Not reported Not reported 145–148
  • LogP : The target compound’s higher logP compared to its dimethoxy analog aligns with chlorine’s hydrophobicity. Etobenzanid’s ethoxymethoxy group marginally increases logP despite its larger size .
  • Solubility : Ethoxy groups improve solubility over purely chlorinated analogs but remain less soluble than methoxy derivatives.

Crystallographic and Structural Insights

  • The compound in was resolved via single-crystal X-ray diffraction (R factor = 0.084), revealing planar amide geometry and halogen-bonding interactions critical for crystalline stability. Similar studies on the target compound could elucidate its conformational preferences.
  • SHELX programs () are widely used for such analyses, though WinGX () offers complementary refinement tools for small-molecule crystallography.

Preparation Methods

Reaction Procedure

  • Synthesis of 4-Ethoxybenzoyl Chloride :

    • 4-Ethoxybenzoic acid (1.0 mmol) is refluxed with thionyl chloride (SOCl₂, 2.5 mmol) in anhydrous dichloromethane (DCM, 10 mL) for 3 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale-yellow oil.

  • Amide Formation :

    • The acyl chloride is dissolved in DCM (5 mL) and added dropwise to a stirred solution of 2,5-dichloroaniline (1.2 mmol) and triethylamine (TEA, 3.0 mmol) in DCM at 0°C. The mixture is stirred at room temperature for 12 hours.

  • Workup and Purification :

    • The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, dried over MgSO₄, and concentrated. The crude product is purified via column chromatography (silica gel, petroleum ether:ethyl acetate = 3:1) to yield N-(2,5-dichlorophenyl)-4-ethoxybenzamide as a white solid (Yield: 78%).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.0 Hz, 3H, CH₃), 4.08 (q, J = 7.0 Hz, 2H, OCH₂), 6.91–7.88 (m, 7H, Ar-H), 8.21 (s, 1H, NH).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 14.8 (CH₃), 63.9 (OCH₂), 114.6–165.1 (Ar-C), 166.3 (C=O).

  • HRMS (ESI-TOF) : m/z calculated for C₁₅H₁₂Cl₂NO₂ [M+H]⁺: 308.0245, found: 308.0249.

Coupling Reagent-Assisted Synthesis

Modern methods employ carbodiimide or uronium-based reagents to activate carboxylic acids. This approach, adapted from β-amidomethyl vinyl sulfone syntheses, avoids handling corrosive acyl chlorides.

Reaction Procedure

  • Activation of 4-Ethoxybenzoic Acid :

    • 4-Ethoxybenzoic acid (1.0 mmol), HATU (1.2 mmol), and DIPEA (3.0 mmol) are dissolved in DMF (5 mL) and stirred at 0°C for 15 minutes.

  • Amine Coupling :

    • 2,5-Dichloroaniline (1.1 mmol) is added, and the mixture is stirred at room temperature for 6 hours.

  • Workup and Purification :

    • The reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 × 15 mL). The combined organic layers are dried over Na₂SO₄ and concentrated. Recrystallization from ethanol yields the product (Yield: 85%).

Key Advantages

  • Higher Yields : Reduced side reactions compared to acyl chloride methods.

  • Milder Conditions : No requirement for anhydrous or low-temperature setups.

Catalytic Methods and Green Chemistry

Montmorillonite K10, a cost-effective and recyclable catalyst, has been employed in ultrasound-assisted amide syntheses. While originally used for quinazolinones, this method can be adapted for benzamides.

Ultrasound-Assisted Protocol

  • Reaction Setup :

    • A mixture of 4-ethoxybenzoic acid (1.0 mmol), 2,5-dichloroaniline (1.0 mmol), and montmorillonite K10 (10% w/w) in ethanol (10 mL) is irradiated in an ultrasonic bath (35 kHz) at 50°C for 2 hours.

  • Workup :

    • The catalyst is filtered, and the filtrate is concentrated. The residue is recrystallized from ethanol (Yield: 72%).

Recyclability of Catalyst

  • Montmorillonite K10 is recovered via filtration, washed with ethanol and ether, and reused for five cycles without significant activity loss.

Comparative Analysis of Methods

Parameter Acyl Chloride HATU Montmorillonite K10
Yield78%85%72%
Reaction Time12 hours6 hours2 hours
CostLowHighVery low
Green Chemistry MetricsPoorModerateExcellent
PurificationColumn chromatographyRecrystallizationRecrystallization

Troubleshooting and Optimization

  • Low Yields in Acyl Chloride Method : Ensure complete conversion of 4-ethoxybenzoic acid to acyl chloride by extending reflux time or using excess SOCl₂.

  • Byproduct Formation in Coupling Reactions : Use a slight excess of DIPEA (4.0 mmol) to neutralize HCl generated during HATU activation.

  • Catalyst Deactivation : Preheat montmorillonite K10 at 120°C for 1 hour before use to remove adsorbed moisture .

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